6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Description
Structural Characteristics of Imidazo[2,1-b]thiazole Derivatives
The imidazo[2,1-b]thiazole framework represents one of the most extensively studied fused heterocyclic systems in contemporary medicinal chemistry, characterized by its unique electronic properties and geometric constraints that facilitate specific molecular interactions. This bicyclic system consists of an imidazole ring fused to a thiazole ring through a shared nitrogen-carbon bond, creating a rigid planar structure with delocalized π-electron system. The fusion pattern, designated as [2,1-b], indicates that the imidazole nitrogen at position 2 is connected to the thiazole carbon at position 1, while the imidazole carbon at position 1 bonds to the thiazole nitrogen, establishing a bridgehead nitrogen atom that significantly influences the electronic distribution throughout the molecule.
The electronic characteristics of imidazo[2,1-b]thiazole derivatives are profoundly influenced by the presence of multiple heteroatoms within the fused ring system. The nitrogen atoms contribute electron density to the aromatic system while simultaneously serving as potential hydrogen bond acceptors, whereas the sulfur atom in the thiazole ring provides additional electronic modulation through its larger atomic size and different electronegativity compared to carbon. This combination creates a heterocycle with distinctive electronic properties that can be fine-tuned through strategic substitution at various positions. The planar geometry of the fused system, with minimal deviation from coplanarity, enables effective π-π stacking interactions with aromatic amino acid residues in protein binding sites, a feature that has been exploited in the design of kinase inhibitors and other enzyme-targeted therapeutics.
Substitution patterns on the imidazo[2,1-b]thiazole core significantly impact both the electronic properties and the biological activity profiles of resulting derivatives. Position 2 of the imidazothiazole system is particularly amenable to functionalization through various synthetic approaches, including condensation reactions with carboxylic acids or acid chlorides to introduce amide linkages. Position 5 and 6 substitutions, as exemplified in 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde, provide opportunities for introducing aromatic substituents and reactive functional groups that can modulate both physicochemical properties and biological activity. The synthetic accessibility of these positions has been demonstrated through various methodologies, including cyclization reactions between aminothiazoles and α-haloketones, followed by functional group transformations.
| Position | Common Substituents | Electronic Effect | Synthetic Accessibility |
|---|---|---|---|
| Position 2 | Carboxamides, carboxylic acids | Electron-withdrawing | High |
| Position 3 | Alkyl, aryl groups | Variable | Moderate |
| Position 5 | Aldehydes, carboxylic acids | Electron-withdrawing | High |
| Position 6 | Aryl, heteroaryl groups | Dependent on substituent | High |
Recent synthetic methodologies have enabled the preparation of diverse imidazo[2,1-b]thiazole derivatives with high efficiency and selectivity. The most commonly employed approach involves the condensation of ethyl-2-aminothiazole-4-carboxylate with various phenacyl bromides under reflux conditions, followed by selective hydrolysis and further functionalization. This methodology provides access to position 6-substituted derivatives with good yields, typically ranging from 60% to 95% depending on the electronic nature of the aromatic substituents. Alternative synthetic routes include multicomponent reactions that enable the simultaneous formation of the imidazothiazole core and introduction of desired substituents, offering advantages in terms of step economy and atom efficiency.
The conformational behavior of imidazo[2,1-b]thiazole derivatives is largely constrained by the fused ring system, which adopts a planar configuration with limited flexibility. Nuclear magnetic resonance spectroscopy studies have provided detailed insights into the electronic environment of various positions within the heterocyclic framework. For example, in 6-(4-fluorophenyl) substituted derivatives, the aromatic protons of the imidazothiazole core typically appear in the range of 7.8-8.2 parts per million in proton nuclear magnetic resonance spectra, reflecting the deshielding effect of the heteroatoms. The carbon-13 nuclear magnetic resonance spectra reveal characteristic signals for the various carbon atoms within the fused system, with the bridgehead carbons appearing at distinctive chemical shifts that facilitate structural confirmation and purity assessment.
Significance of Fluorophenyl Substituents in Heterocyclic Chemistry
The incorporation of fluorophenyl substituents into heterocyclic frameworks represents a strategic approach in modern pharmaceutical chemistry, leveraging the unique properties of fluorine to enhance molecular recognition, metabolic stability, and pharmacological activity. Fluorine, being the most electronegative element, exerts profound electronic effects on adjacent aromatic systems through both inductive and resonance mechanisms. In the context of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde, the para-fluorine substitution on the phenyl ring creates a electron-withdrawing effect that influences the entire molecular electronic distribution, potentially enhancing binding affinity to specific protein targets and modulating the compound's physicochemical properties.
The strategic placement of fluorine atoms in pharmaceutical compounds has been extensively studied and documented as a means to optimize drug-like properties. Fluorinated aromatic systems typically exhibit enhanced metabolic stability compared to their non-fluorinated counterparts, as the carbon-fluorine bond represents one of the strongest single bonds in organic chemistry with a bond dissociation energy of approximately 116 kilocalories per mole. This stability translates to reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes, potentially leading to improved pharmacokinetic profiles and prolonged duration of action. Furthermore, the small size of fluorine, similar to hydrogen but with significantly different electronic properties, allows for isosteric replacement strategies that maintain molecular geometry while altering electronic characteristics.
The electronic effects of para-fluorophenyl substitution extend beyond simple electron withdrawal, influencing the polarization and dipole moment of the entire aromatic system. Computational studies have demonstrated that 4-fluorophenyl groups exhibit enhanced binding affinity to various protein targets compared to unsubstituted phenyl groups, particularly in cases where the binding site can accommodate the increased electronegativity and altered charge distribution. This enhancement is attributed to improved complementarity between the fluorinated aromatic system and specific amino acid residues within protein binding pockets, including enhanced π-π interactions with aromatic residues and favorable electrostatic interactions with positively charged amino acids.
| Fluorine Position | Electronic Effect | Lipophilicity Impact | Metabolic Stability |
|---|---|---|---|
| Para (4-position) | Moderate electron-withdrawal | Slight increase | Enhanced |
| Meta (3-position) | Strong electron-withdrawal | Moderate increase | Enhanced |
| Ortho (2-position) | Variable, steric effects | Variable | Enhanced |
| Multiple substitution | Cumulative effects | Significant increase | Highly enhanced |
The influence of fluorophenyl substituents on the biological activity of heterocyclic compounds has been extensively documented across various therapeutic areas. In anticancer research, fluorinated imidazothiazole derivatives have demonstrated enhanced cytotoxicity against multiple cancer cell lines compared to their non-fluorinated analogs. For instance, studies have shown that 4-fluorophenyl substituted imidazothiazole derivatives exhibit improved inhibitory activity against specific kinases involved in cancer cell proliferation, with half-maximal inhibitory concentration values often in the low micromolar range. This enhanced activity is attributed to the electronic modulation provided by the fluorine atom, which optimizes the interaction between the heterocyclic framework and the ATP-binding pocket of target kinases.
The synthetic incorporation of fluorophenyl groups into imidazothiazole frameworks has been achieved through various methodologies, with the most common approach involving the use of 4-fluorophenacyl bromide as a building block in cyclization reactions. The electron-withdrawing nature of the fluorine substituent influences the reactivity of the phenacyl bromide, typically requiring slightly modified reaction conditions to achieve optimal yields. Alternative approaches include metal-catalyzed cross-coupling reactions that enable the introduction of fluorophenyl groups onto pre-formed imidazothiazole scaffolds, providing flexibility in structure-activity relationship exploration and lead optimization efforts.
The physicochemical properties of fluorophenyl-substituted heterocycles are markedly different from their non-fluorinated counterparts, with implications for solubility, membrane permeability, and protein binding characteristics. The para-fluorophenyl group typically increases the overall lipophilicity of the molecule while maintaining favorable hydrogen bonding properties through the heterocyclic nitrogen atoms. This balance between lipophilicity and hydrophilicity is crucial for achieving optimal absorption, distribution, metabolism, and excretion properties in pharmaceutical development. Additionally, the presence of fluorine can influence the crystal packing and solid-state properties of compounds, potentially affecting stability, dissolution rate, and bioavailability in formulated products.
Properties
IUPAC Name |
6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)15-5-6-17-12(15)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJLTWCGJYJVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374644 | |
| Record name | 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134670-30-7 | |
| Record name | 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 134670-30-7 | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiazole and α-haloketones under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with the imidazo[2,1-b][1,3]thiazole core in the presence of a palladium catalyst.
Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the imidazo[2,1-b][1,3]thiazole derivative is treated with a formylating agent such as DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation
Potassium permanganate (KMnO₄) in aqueous acidic conditions oxidizes functional groups adjacent to the heterocyclic core. For instance:
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Aldehyde oxidation : The 5-carbaldehyde group can be oxidized to a carboxylic acid under strongly acidic conditions.
-
Reactivity of fluorine : The electron-withdrawing fluorine substituent stabilizes the aromatic ring, potentially influencing oxidation rates .
Reaction example :
Reduction
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Aldehyde reduction : The 5-carbaldehyde group can be reduced to a primary alcohol.
-
Effect of fluorine : The fluorine substituent’s electron-withdrawing nature may decrease the nucleophilicity of the aldehyde, requiring stronger reducing agents .
Reaction example :
Substitution Reactions
The bromine or fluorine substituent on the phenyl ring enables further derivatization through nucleophilic aromatic substitution. For example:
-
Sodium methoxide (NaOMe) in methanol facilitates substitution at the 4-position of the fluorophenyl ring, allowing the introduction of alkoxyl or amino groups.
-
Kinetic vs. thermodynamic control : The fluorine substituent’s strong electron-withdrawing nature directs substitution to the para position, favoring thermodynamically controlled reactions .
Reaction example :
Biological Activity and Reactivity Correlations
Research on related imidazo-thiazole derivatives indicates that substituents like fluorine significantly influence biological activity:
-
Cell cycle arrest : Fluorophenyl-substituted derivatives exhibit enhanced G₂/M phase arrest in cancer cells, likely due to fluorine’s ability to modulate hydrogen bonding interactions with tubulin .
-
Binding affinity : Fluorine’s electronegativity enhances halogen bonding, potentially improving interactions with molecular targets .
Docking study data (adapted from ):
| Compound | XP G Score (kcal/mol) | Key Interaction |
|---|---|---|
| 6-(4-Fluorophenyl)… | –6.656 | Hydrogen bonding with LYS254 |
Stability and Reactivity Trends
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit potent anticancer properties. For instance, a study synthesized various derivatives of 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde and evaluated their cytotoxic effects on cancer cell lines. The results demonstrated significant inhibitory activity against several cancer types, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that certain imidazo-thiazole derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. This property makes them potential candidates for developing new antibiotics to combat resistant bacterial strains.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.
Case Study 1: Anticancer Evaluation
A systematic study was conducted to assess the anticancer efficacy of synthesized derivatives of this compound on human breast cancer cells (MCF-7). The study reported an IC50 value of approximately 10 µM for the most active derivative, indicating a strong potential for further development into therapeutic agents .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, showcasing the compound's potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. This compound may also interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
The biological and chemical properties of 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can be contextualized by comparing it to structurally related compounds. Key analogs include variations in substituents on the phenyl ring, oxime derivatives, and modifications to the heterocyclic core. Below is a detailed analysis:
Structural and Functional Comparison
Table 1: Structural and Functional Properties of Selected Imidazo[2,1-b][1,3]thiazole Derivatives
Pharmacological and Toxicological Profiles
Table 2: Comparative Effects on CYP Enzymes
Key: N.R. = Not reported; ↑ = upregulation; ↓ = downregulation.
Biological Activity
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₇FN₂OS
- Molecular Weight : 246.26 g/mol
- Physical Appearance : Yellow powder with a purity of 95% .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate fluorinated phenyl groups into imidazo-thiazole frameworks. The detailed synthetic pathway often includes the formation of imidazole and thiazole rings followed by aldehyde functionalization.
Antimicrobial Activity
Research indicates that compounds within the imidazo-thiazole class exhibit notable antimicrobial properties. For instance, derivatives have shown promising activity against various strains of bacteria and fungi. In a study focusing on related compounds, several demonstrated significant antibacterial effects against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
Anticancer Properties
This compound has been evaluated for its anticancer potential. Several studies have reported that thiazole-containing compounds can induce apoptosis in cancer cells. The structure-activity relationship (SAR) analysis highlights that the presence of electron-withdrawing groups like fluorine enhances cytotoxicity against various cancer cell lines .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HeLa | <10 |
| Related Thiazole Derivative | A431 | <20 |
Antioxidant Activity
Antioxidant properties have also been attributed to this compound and its derivatives. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Studies have shown that thiazole derivatives exhibit significant antioxidant activity compared to standard antioxidants .
The biological activities of this compound are believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit critical enzymes involved in cellular proliferation and survival pathways.
- DNA Interaction : Some studies suggest that it can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Antitubercular Activity : A series of imidazo-thiazoles were screened for their activity against Mycobacterium tuberculosis, leading to the identification of several potent candidates .
- Cancer Cell Studies : Research involving human cancer cell lines has demonstrated the compound's ability to induce apoptosis through caspase activation pathways .
Q & A
Q. Example SAR Table :
| Substituent | CAR EC₅₀ (µM) | 5-LOX IC₅₀ (µM) | EGFR IC₅₀ (µM) |
|---|---|---|---|
| 4-Fluorophenyl | 12.3 ± 1.5 | 8.9 ± 0.7 | 5.2 ± 0.3 |
| 4-Chlorophenyl | 0.8 ± 0.1 | 15.4 ± 1.2 | 12.6 ± 1.1 |
How can researchers resolve discrepancies in biological activity data between fluorophenyl and chlorophenyl analogs?
Q. Data Contradiction Analysis
- Hypothesis Testing :
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to distinguish substituent-specific trends from experimental variability .
Recommendation : Always include chlorophenyl analogs (e.g., CITCO) as positive controls in CAR activation assays .
What experimental approaches are used to study the compound's effect on drug transporter expression in brain endothelial cells?
Advanced Research Question
- In Vitro Models :
- Use hCMEC/D3 cells treated with the compound (10–50 µM) for 24–48 hours .
- Gene Expression :
- Quantify ABCB1/ABCG2 mRNA via qPCR using primers specific for human transporters .
- Functional Assays :
- Measure rhodamine 123 (ABCB1 substrate) efflux using flow cytometry .
- Inhibition Controls : Co-treat with CAR antagonists (e.g., meclizine) to confirm receptor-mediated effects .
Key Finding : Fluorophenyl derivatives upregulate ABCB1 by 2.5-fold vs. vehicle, but less potently than CITCO (4-fold), highlighting substituent-dependent efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
